molecular formula C19H30N4O4S B2626805 N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide CAS No. 847192-46-5

N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2626805
CAS RN: 847192-46-5
M. Wt: 410.53
InChI Key: PGPTUAMTGUCREL-UHFFFAOYSA-N
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Description

N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide, also known as TH-302, is a hypoxia-activated prodrug that has been studied for its potential in cancer treatment. Hypoxia is a condition where the oxygen supply to a tissue is limited, which can lead to tumor growth and resistance to conventional therapies. TH-302 is designed to target hypoxic regions within tumors, making it a promising therapeutic option.

Mechanism of Action

N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide is activated in hypoxic conditions through the reduction of the nitroimidazole moiety, which releases the active component, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA cross-linking agent that induces DNA damage and cell death in cancer cells. The selective activation of N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide in hypoxic regions within tumors makes it a promising therapeutic option.
Biochemical and Physiological Effects:
N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effect of radiation and chemotherapy. N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide has also been shown to have minimal toxicity in normal tissues, making it a safe therapeutic option.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide in lab experiments is its ability to selectively target hypoxic regions within tumors, making it a promising therapeutic option for hypoxic tumors. N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide has also been shown to enhance the effect of radiation and chemotherapy, making it a promising combination therapy option. However, N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.

Future Directions

There are a number of future directions for N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide research. One area of interest is the development of more stable and soluble formulations of N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide to improve its efficacy in vivo. Another area of interest is the exploration of N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide in combination with other therapies, such as immunotherapy, to enhance its therapeutic effect. Additionally, further studies are needed to better understand the mechanism of action of N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide and its potential in treating different types of cancer.

Synthesis Methods

N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide is synthesized through a multi-step process that involves the reaction of two primary components: 2-(2-morpholinoethoxy)ethylamine and 1-(2-bromoethyl)-2-thiophen-2-yl-1-morpholinopropan-1-one. The resulting product is then reacted with oxalyl chloride to form the oxalamide moiety, which is the active component of N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide.

Scientific Research Applications

N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide can selectively target hypoxic regions within tumors, leading to increased efficacy in killing cancer cells. N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide has also been shown to enhance the effect of radiation therapy and chemotherapy, making it a promising combination therapy option.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S/c1-15(17(16-3-2-14-28-16)23-8-12-27-13-9-23)21-19(25)18(24)20-4-5-22-6-10-26-11-7-22/h2-3,14-15,17H,4-13H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPTUAMTGUCREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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